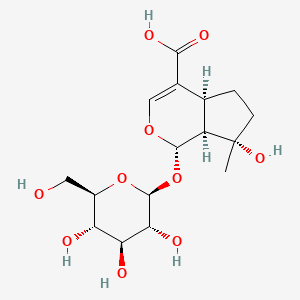

Mussaenosidic acid

Description

This compound has been reported in Gardenia jasminoides, Plantago sempervirens, and other organisms with data available.

Properties

CAS No. |

82451-22-7 |

|---|---|

Molecular Formula |

C16H24O10 |

Molecular Weight |

376.36 g/mol |

IUPAC Name |

(1S,4aS,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid |

InChI |

InChI=1S/C16H24O10/c1-16(23)3-2-6-7(13(21)22)5-24-14(9(6)16)26-15-12(20)11(19)10(18)8(4-17)25-15/h5-6,8-12,14-15,17-20,23H,2-4H2,1H3,(H,21,22)/t6-,8-,9-,10-,11+,12-,14+,15+,16+/m1/s1 |

InChI Key |

VLCHQFXSBHIBRV-NJPMDSMTSA-N |

Isomeric SMILES |

C[C@@]1(CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |

Canonical SMILES |

CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Mussaenosidic Acid: A Comprehensive Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mussaenosidic acid, an iridoid glucoside, is a bioactive natural product with potential applications in pharmaceutical research and drug development. This technical guide provides an in-depth overview of the known natural sources of this compound, quantitative data on related compounds, and a detailed experimental protocol for its extraction and isolation. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the exploration and utilization of this promising phytochemical.

Natural Sources of this compound

This compound has been identified in a variety of plant species, primarily within the families Lamiaceae, Orobanchaceae, Acanthaceae, and Verbenaceae. While quantitative data for this compound itself is limited in publicly available literature, the presence of structurally related iridoid glycosides in significant quantities suggests that these plants are promising sources. The following table summarizes the key plant sources and available quantitative data for related compounds.

| Plant Family | Genus | Species | Plant Part | Compound(s) Identified | Quantitative Data (where available) |

| Verbenaceae | Vitex | negundo | Leaves | This compound derivative (6′-O-E-caffeoylthis compound), Agnuside | Agnuside: 3.04% in dried leaves[1] |

| Acanthaceae | Barleria | lupulina | Flowers, Aerial parts | This compound, 8-O-acetylmussaenoside | Not available |

| Orobanchaceae | Melampyrum | Sp. | Not specified | This compound | Not available |

| Orobanchaceae | Pedicularis | kerneri | Not specified | This compound | Not available |

| Lamiaceae | Lagochilus | ilicifolius | Not specified | This compound | Not available |

| Plantaginaceae | Kickxia | Sp. | Not specified | This compound | Not available |

| Rubiaceae | Gardenia | jasminoides | Not specified | This compound | Not available |

| Plantaginaceae | Plantago | sempervirens | Not specified | This compound | Not available |

| Plantaginaceae | Picrorhiza | kurrooa | Not specified | This compound | Not available |

| Orobanchaceae | Melampyrum | bihariense | Leaves | Aucubin (related iridoid) | 2.3037 mg/mL in methanol extract[2][3] |

Experimental Protocol: Extraction and Isolation of this compound from Vitex negundo Leaves

The following protocol is a comprehensive methodology for the extraction and isolation of this compound, adapted from established procedures for iridoid glycosides from Vitex negundo and related species.[1]

1. Plant Material Collection and Preparation:

-

Collect fresh leaves of Vitex negundo.

-

Air-dry the leaves in the shade at room temperature for 7-10 days until brittle.

-

Grind the dried leaves into a coarse powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered leaves (1 kg) in methanol (5 L) at room temperature for 72 hours with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh methanol.

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.

3. Liquid-Liquid Partitioning:

-

Suspend the crude methanolic extract in distilled water (1 L).

-

Perform successive partitioning in a separatory funnel with the following solvents in the given order:

-

n-hexane (3 x 1 L) to remove non-polar compounds.

-

Chloroform (3 x 1 L) to remove compounds of intermediate polarity.

-

Ethyl acetate (3 x 1 L) to enrich the iridoid glycoside fraction.

-

-

Collect the ethyl acetate fraction, which is expected to contain this compound and its derivatives.

-

Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the enriched iridoid fraction.

4. Column Chromatography on Silica Gel:

-

Prepare a silica gel (60-120 mesh) column (5 cm diameter x 60 cm length) packed in chloroform.

-

Adsorb the dried ethyl acetate fraction (e.g., 20 g) onto a small amount of silica gel to create a slurry.

-

Load the slurry onto the top of the prepared column.

-

Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, 90:10, 80:20, and 50:50 v/v).

-

Collect fractions of 50 mL each and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

For TLC analysis, use pre-coated silica gel 60 F254 plates and a mobile phase of chloroform:methanol (9:1 v/v). Visualize the spots under UV light (254 nm) and by spraying with a p-anisaldehyde-sulfuric acid reagent followed by heating.

-

Pool the fractions showing similar TLC profiles, which are indicative of this compound.

5. Gel Filtration Chromatography on Sephadex LH-20:

-

Further purify the pooled fractions containing this compound using a Sephadex LH-20 column (2.5 cm diameter x 100 cm length) with methanol as the mobile phase.

-

This step is effective for separating compounds based on their molecular size and for removing remaining impurities.

-

Collect small fractions and monitor by TLC as described in the previous step.

-

Pool the pure fractions containing this compound.

6. Final Purification by Preparative High-Performance Liquid Chromatography (HPLC) (Optional):

-

For obtaining highly pure this compound, preparative HPLC can be employed.

-

Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Detection: UV detector at an appropriate wavelength (e.g., 235 nm).

-

Inject the semi-purified sample and collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the pure compound.

7. Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), and by comparison with published data.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the extraction and isolation of this compound.

Caption: Workflow for the extraction and isolation of this compound.

References

Mussaenosidic Acid: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mussaenosidic acid, an iridoid glucoside, has emerged as a compound of interest within the scientific community due to its presence in various medicinal plants and its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery of this compound, detailed methodologies for its isolation and purification from plant sources, and an exploration of its biological activities, with a focus on its potential role in modulating key inflammatory signaling pathways.

Discovery and Natural Occurrence

This compound has been identified as a chemical constituent in a variety of plant species, highlighting its distribution across different plant families. It is recognized as a glycoside and an iridoid monoterpenoid.[1] Notable plant sources include, but are not limited to, Vitex negundo, Gardenia jasminoides, and Plantago sempervirens.[1] The presence of this compound and its derivatives, such as 6'-p-hydroxybenzoyl this compound and 2'-p-hydroxybenzoyl this compound, has been confirmed in the leaves of Vitex negundo.[2][3][4]

Table 1: Plant Sources of this compound and Its Derivatives

| Plant Species | Plant Part | Compound Identified | Reference |

| Vitex negundo | Leaves | This compound derivatives | [2][3][4] |

| Gardenia jasminoides | Fruit/Leaves | This compound | [1] |

| Plantago sempervirens | Not specified | This compound | [1] |

Experimental Protocols: Isolation and Purification

The isolation of this compound from plant materials typically involves a multi-step process of extraction, solvent partitioning, and chromatographic purification. While a universally standardized protocol for this compound does not exist, the following methodologies are based on established procedures for the isolation of iridoid glucosides and related compounds from plant sources like Vitex negundo.

Extraction

A common initial step is the extraction of the dried and powdered plant material with a polar solvent to efficiently extract the glycosidic compounds.

-

Materials:

-

Dried and powdered leaves of Vitex negundo

-

Methanol or Ethanol (96%)

-

Soxhlet apparatus or maceration setup

-

-

Protocol (Soxhlet Extraction):

-

Place a known quantity (e.g., 1 kg) of the powdered plant material into a thimble.

-

Position the thimble inside the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with the solvent (e.g., 2.5 L of methanol).

-

Heat the flask. The solvent will vaporize, condense in the condenser, and drip down onto the plant material, extracting the desired compounds.

-

Continue the extraction for a sufficient duration (e.g., 72 hours) to ensure thorough extraction.

-

-

Protocol (Maceration):

-

Submerge the powdered plant material in the solvent (e.g., 1:8 plant to solvent ratio) in a sealed container.

-

Agitate the mixture periodically for an extended period (e.g., 48 hours).

-

Filter the mixture to separate the extract from the solid plant residue.

-

Solvent Partitioning

The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Materials:

-

Crude methanolic or ethanolic extract

-

Distilled water

-

n-Hexane

-

Chloroform

-

Ethyl acetate

-

Separatory funnel

-

-

Protocol:

-

Concentrate the crude extract under reduced pressure to obtain a viscous residue.

-

Suspend the residue in distilled water.

-

Perform successive extractions with solvents of increasing polarity, starting with n-hexane, followed by chloroform, and then ethyl acetate. This will separate compounds into different fractions based on their solubility. This compound, being a polar glycoside, is expected to be enriched in the more polar fractions (e.g., ethyl acetate or the remaining aqueous fraction).

-

Chromatographic Purification

Column chromatography is a crucial step for the isolation of pure this compound from the enriched fraction.

-

Materials:

-

Enriched fraction from solvent partitioning

-

Silica gel (for column chromatography)

-

Glass column

-

A gradient of solvents (e.g., a mixture of a non-polar solvent like ethyl acetate and a polar solvent like methanol)

-

-

Protocol:

-

Prepare a slurry of silica gel in the initial, less polar mobile phase and pack it into the glass column.

-

Dissolve the enriched fraction in a minimal amount of the mobile phase and load it onto the top of the column.

-

Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% ethyl acetate and gradually increasing the proportion of methanol).

-

Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine the fractions containing the compound of interest (identified by comparison with a standard if available or by subsequent analytical methods).

-

Preparative High-Performance Liquid Chromatography (HPLC)

For final purification to achieve high purity, preparative HPLC is often employed.

-

Instrumentation and Parameters (Hypothetical, based on related compounds):

-

Column: A reversed-phase C18 column is commonly used for the separation of polar compounds.

-

Mobile Phase: A gradient of acetonitrile and water (with a small percentage of an acid like o-phosphoric acid to improve peak shape) is a typical mobile phase for such separations. For instance, a gradient could start with a higher proportion of acidified water and gradually increase the acetonitrile concentration.[5]

-

Detection: UV detection at a wavelength around 254 nm is often suitable for detecting iridoid glucosides.[5][6]

-

Flow Rate and Injection Volume: These parameters would be optimized based on the column dimensions and the concentration of the sample.

-

The following diagram illustrates a general workflow for the isolation of this compound.

Quantification of this compound

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard method for the quantification of this compound in plant extracts. A validated HPLC method would involve the following:

-

Standard Preparation: A pure standard of this compound is required to create a calibration curve.

-

Chromatographic Conditions: Similar to preparative HPLC, a reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and acidified water is typically used.

-

Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.

Table 2: Hypothetical HPLC Parameters for Quantification

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.5% o-Phosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 15% B for a set time) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Column Temperature | Ambient |

Biological Activity and Signaling Pathways

While direct studies on the specific molecular mechanisms of pure this compound are limited, the well-documented anti-inflammatory properties of plant extracts containing this and related iridoid glucosides suggest a potential role in modulating key inflammatory signaling pathways. The primary focus of investigation for many natural anti-inflammatory compounds is their effect on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, particularly in immune cells like macrophages.

Potential Anti-inflammatory Mechanism

Inflammatory stimuli, such as lipopolysaccharide (LPS), a component of Gram-negative bacteria, activate signaling pathways in macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The expression of the enzymes responsible for producing these mediators, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), is largely regulated by the NF-κB and MAPK pathways. It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting these pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p65/p50 dimer) to translocate to the nucleus, where it binds to the promoters of pro-inflammatory genes and initiates their transcription.

The following diagram illustrates the potential inhibitory effect of this compound on the NF-κB pathway.

MAPK Signaling Pathway

The MAPK family, including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are key signaling molecules involved in the cellular response to a variety of external stimuli, including inflammatory signals. Activation of these kinases through phosphorylation leads to the activation of downstream transcription factors, such as activator protein-1 (AP-1), which also contribute to the expression of pro-inflammatory genes. The p38 MAPK pathway is particularly important in regulating the production of inflammatory cytokines.

The following diagram illustrates the potential inhibitory effect of this compound on the p38 MAPK pathway.

Future Directions

While the presence of this compound in several medicinal plants is well-established, further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Optimization of Isolation Protocols: Development of standardized and high-yield isolation procedures for this compound.

-

Pharmacokinetic Studies: Investigation of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

In-depth Mechanistic Studies: Direct evaluation of the effects of purified this compound on various signaling pathways, including NF-κB and MAPKs, in relevant cell models of inflammation.

-

In Vivo Efficacy: Assessment of the anti-inflammatory and other therapeutic effects of this compound in preclinical animal models of disease.

Conclusion

This compound represents a promising natural product with potential applications in drug discovery and development. This guide has provided a foundational understanding of its discovery, methods for its isolation, and its hypothesized biological activities. Further rigorous scientific investigation is warranted to unlock the full therapeutic potential of this intriguing iridoid glucoside.

References

- 1. This compound | C16H24O10 | CID 21633105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchtrend.net [researchtrend.net]

- 3. researchgate.net [researchgate.net]

- 4. jchr.org [jchr.org]

- 5. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hmc.usp.org [hmc.usp.org]

Unraveling the Molecular Architecture of Mussaenosidic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Mussaenosidic acid, an iridoid glucoside with potential applications in phytochemical and biochemical research. This document details the experimental methodologies, summarizes key quantitative data, and visualizes the logical processes involved in determining its complex structure.

Introduction to this compound

This compound (CAS No. 82451-22-7) is a naturally occurring iridoid glucoside found in several plant species, most notably in the fruits of Gardenia jasminoides.[1][2] Its molecular formula has been established as C₁₆H₂₄O₁₀, with a molecular weight of 376.36 g/mol .[1] As an iridoid, it belongs to a class of monoterpenoids characterized by a cyclopentane[c]pyran skeleton. The presence of a glucose moiety and a carboxylic acid functional group contributes to its hydrophilic nature and chemical reactivity. Understanding the precise arrangement of these structural features is paramount for exploring its biological activities and potential for drug development.

Isolation and Purification

The initial step in the structural elucidation of this compound involves its isolation from its natural source, typically the fruits of Gardenia jasminoides. While the seminal work by Takeda et al. provides a specific protocol, a general and widely adopted methodology for isolating iridoid glycosides from this plant involves the following key steps:

Experimental Protocol: Isolation of Iridoid Glycosides

-

Extraction: Dried and powdered fruits of Gardenia jasminoides are subjected to solvent extraction. A common method involves refluxing the plant material with an aqueous ethanol solution (e.g., 80% ethanol). This process is typically repeated multiple times to ensure exhaustive extraction of the polar glycosides.

-

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure to remove the ethanol. The aqueous residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The iridoid glycosides, including this compound, are typically enriched in the n-butanol fraction due to their polarity.

-

Chromatographic Separation: The n-butanol fraction is subjected to a series of chromatographic techniques for the separation and purification of individual compounds.

-

Macroporous Resin Chromatography: The extract is often first passed through a macroporous resin column, eluting with a stepwise gradient of ethanol in water. This step effectively removes sugars and other highly polar impurities.

-

Silica Gel Column Chromatography: Further separation is achieved using silica gel column chromatography with a gradient elution system, typically a mixture of chloroform and methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound in high purity is often accomplished using preparative reversed-phase HPLC.

-

The following diagram illustrates a typical workflow for the isolation of this compound.

Spectroscopic Data and Structure Elucidation

The determination of the chemical structure of this compound relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule and, consequently, its molecular formula. For this compound, the molecular formula is confirmed as C₁₆H₂₄O₁₀.

| Mass Spectrometry Data | |

| Technique | LC-ESI-QTOF |

| Precursor Ion | [M+H]⁺ |

| Precursor m/z | 377.1442 |

| Molecular Formula | C₁₆H₂₄O₁₀ |

| Molecular Weight | 376.36 g/mol |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of the structural elucidation of this compound. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the number and types of carbon atoms. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are crucial for establishing the complete bonding framework. The following data is typically acquired in a deuterated solvent such as pyridine-d₅.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound shows 16 distinct carbon signals, consistent with its molecular formula. The chemical shifts provide clues about the functional groups present.

| Carbon Atom | Chemical Shift (δ) in ppm (Pyridine-d₅) | Carbon Type |

| C-1 | 96.2 | CH (acetal) |

| C-3 | 142.3 | CH (olefinic) |

| C-4 | 114.5 | C (olefinic) |

| C-5 | 32.1 | CH |

| C-6 | 42.7 | CH₂ |

| C-7 | 78.9 | C (quaternary) |

| C-8 | 24.5 | CH₃ |

| C-9 | 50.1 | CH |

| C-10 | - | - |

| C-11 (COOH) | 170.1 | C (carbonyl) |

| C-1' | 100.2 | CH (anomeric) |

| C-2' | 74.9 | CH |

| C-3' | 78.5 | CH |

| C-4' | 71.8 | CH |

| C-5' | 78.1 | CH |

| C-6' | 62.9 | CH₂ |

¹H NMR Spectral Data

While the complete proton data from the original publication is not widely available, analysis of related compounds and general principles of NMR allow for the prediction of key proton signals. The anomeric proton of the glucose unit (H-1') typically appears as a doublet around δ 4.8-5.0 ppm with a large coupling constant (J ≈ 8 Hz), indicative of a β-glucosidic linkage. The olefinic proton (H-3) would resonate downfield, typically in the range of δ 7.0-7.5 ppm. The remaining protons of the iridoid skeleton and the glucose moiety would appear in the upfield region of the spectrum.

2D NMR Spectroscopy and Structure Assembly

The definitive structure of this compound is pieced together using a combination of 2D NMR experiments.

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system. It is used to trace the connectivity of protons within the iridoid skeleton and the glucose unit separately.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of the proton attached to each carbon atom in the ¹³C NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds). HMBC is critical for connecting the different fragments of the molecule. For instance, a correlation between the anomeric proton of the glucose (H-1') and the C-1 carbon of the iridoid skeleton would confirm the position of the glycosidic bond. Similarly, correlations from protons on the iridoid framework to the carboxylic carbon (C-11) would establish the position of this functional group.

The logical process of structure elucidation using 2D NMR is depicted in the following diagram.

Conclusion

The chemical structure of this compound has been unequivocally established through a systematic process of isolation, purification, and comprehensive spectroscopic analysis. The application of 1D and 2D NMR techniques, in conjunction with mass spectrometry, has provided the necessary evidence to define its iridoid core, the nature and attachment point of the glucose unit, and the position of the carboxylic acid and other substituents. This detailed structural information is a critical prerequisite for further research into the biological activities and potential therapeutic applications of this natural product. This guide provides a foundational understanding of the methodologies and logical framework employed in the structural elucidation of this compound, serving as a valuable resource for researchers in the field of natural product chemistry and drug discovery.

References

Mussaenosidic Acid: A Technical Overview for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of Mussaenosidic acid, an iridoid glucoside with potential applications in drug development. The document, intended for researchers, scientists, and professionals in the field, details the compound's physicochemical properties, outlines general experimental protocols for its isolation and biological activity assessment, and presents these workflows in clear, diagrammatic formats.

Core Physicochemical Properties

This compound is a naturally occurring iridoid glucoside found in various plant species. Its fundamental molecular and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₄O₁₀ | [1][2][3][4] |

| Molecular Weight | 376.36 g/mol | [1][2][3][4] |

| CAS Number | 82451-22-7 | [1][2][4] |

| Chemical Name | (1S,4aS,7S,7aS)-1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-7-hydroxy-7-methylcyclopenta[c]pyran-4-carboxylic acid | [2][5] |

| Synonyms | This compound | [3] |

| Class | Iridoid Glucoside, Glycoside, Monoterpenoid | [1][3] |

Biological Activity

Current research indicates that this compound exhibits weak antiglycation activity. Glycation is a non-enzymatic reaction between sugars and proteins or lipids, leading to the formation of advanced glycation end products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications. The ability of this compound to mitigate this process suggests its potential as a therapeutic agent.

Experimental Protocols

General Protocol for Isolation and Purification of Iridoid Glucosides from Plant Material

This protocol describes a typical workflow for the extraction, fractionation, and purification of iridoid glucosides like this compound from a plant source.

-

Plant Material Collection and Preparation:

-

Collect fresh plant material known to contain this compound.

-

Air-dry the plant material in the shade to a constant weight.

-

Grind the dried material into a coarse powder.

-

-

Extraction:

-

Macerate the powdered plant material with a suitable solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours) with occasional shaking.

-

Filter the extract and repeat the extraction process with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent-Solvent Partitioning (Fractionation):

-

Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

This step separates compounds based on their polarity, with iridoid glucosides typically concentrating in the more polar fractions (e.g., ethyl acetate and n-butanol).

-

-

Chromatographic Purification:

-

Subject the bioactive fraction (e.g., n-butanol fraction) to column chromatography over a suitable stationary phase, such as silica gel or a macroporous resin.

-

Elute the column with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol-water) to separate the components.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

-

Further Purification (if necessary):

-

Pool the fractions containing the compound of interest and subject them to further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and comparison with literature data.

-

References

- 1. This compound | C16H24O10 | CID 21633105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Phosphatidic acid mediates activation of mTORC1 through the ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling functions of phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of Evaluation Methods for Anti-Glycation Activity and Functional Ingredients Contained in Coriander and Fennel Seeds [mdpi.com]

Comprehensive literature review of Mussaenosidic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mussaenosidic acid, an iridoid glycoside found in a variety of medicinal plants, is a natural compound with emerging therapeutic potential. This technical guide provides a comprehensive review of the current scientific literature on this compound, with a particular focus on its chemical properties, biological activities, and the methodologies used for its study. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in the further exploration and potential application of this bioactive molecule. All quantitative data has been summarized in structured tables, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms and experimental designs.

Introduction

This compound is a naturally occurring iridoid glycoside that has been identified in several plant species, including Vitex negundo, Mussaenda pubescens, and Gardenia jasminoides[1][2]. Iridoid glycosides are a class of monoterpenoids known for their diverse biological activities, which include anti-inflammatory, antioxidant, and anticancer effects. While research on this compound is not as extensive as for other members of this class, preliminary studies suggest it possesses noteworthy biological properties, particularly in the context of antiglycation. This review aims to consolidate the existing knowledge on this compound to provide a solid foundation for future research and development.

Chemical Properties

This compound is characterized by the core iridoid skeleton, a cyclopentanopyran ring system, with a glucose moiety attached. Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₂₄O₁₀ | [1] |

| Molecular Weight | 376.36 g/mol | [1] |

| CAS Number | 82451-22-7 | [1] |

| IUPAC Name | (1S,4aS,7S,7aS)-1-(β-D-glucopyranosyloxy)-7-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid | [1] |

Spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are crucial for the structural elucidation and identification of this compound. Publicly available data from databases such as PubChem provide valuable insights into its spectral characteristics[1].

Biological Activities

The primary biological activity associated with this compound to date is its weak antiglycation activity . Glycation is a non-enzymatic reaction between sugars and proteins or lipids, leading to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications.

While direct quantitative data for this compound's antiglycation activity is limited in the readily available literature, studies on related iridoid glycosides provide a basis for understanding its potential. For instance, a study on deacetylasperulosidic acid and loganic acid demonstrated their ability to inhibit glycation in a concentration-dependent manner[2][3][4][5].

| Compound | IC₅₀ (mM) for Antiglycation Activity | Reference |

| Deacetylasperulosidic acid | 3.55 | [2][3] |

| Loganic acid | 2.69 | [2][3] |

Further research is necessary to quantify the antiglycation potential of this compound and to explore other potential biological activities, such as anti-inflammatory, antioxidant, and anticancer effects, which are commonly observed in other iridoid glycosides.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound, based on established protocols for similar compounds.

Isolation and Purification of this compound

The following protocol is a general procedure for the isolation of iridoid glycosides from plant material and can be adapted for this compound from sources like Mussaenda pubescens[6][7][8].

-

Extraction: The dried and powdered plant material is exhaustively extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate to remove less polar compounds. The aqueous layer, containing the more polar glycosides, is retained.

-

Column Chromatography: The aqueous extract is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of increasing polarity, typically a mixture of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column using a mobile phase of methanol and water to yield the pure compound.

Structural Elucidation

The structure of the isolated compound is confirmed using spectroscopic methods.

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded to determine the connectivity of protons and carbons and to establish the overall structure of the molecule[1].

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) and high-resolution mass spectrometry (HR-MS) are used to determine the molecular weight and elemental composition of the compound[1].

In Vitro Antiglycation Assay

This protocol is adapted from a study on the antiglycation activity of other iridoid glycosides[2][3].

-

Reaction Mixture Preparation: A reaction mixture containing bovine serum albumin (BSA) as the model protein, glucose and fructose as the reducing sugars, and various concentrations of this compound is prepared in a phosphate buffer (pH 7.4). A control group without the test compound and a blank group without the sugars are also prepared.

-

Incubation: The reaction mixtures are incubated at 37°C for a specified period, typically several days to weeks, to allow for the formation of Advanced Glycation End-products (AGEs).

-

Fluorescence Measurement: The formation of fluorescent AGEs is quantified by measuring the fluorescence intensity at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm using a fluorescence spectrophotometer.

-

Calculation: The percentage of inhibition of AGE formation by this compound is calculated relative to the control group. The IC₅₀ value, the concentration of the compound that inhibits 50% of AGE formation, is then determined.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound's antiglycation activity has not yet been elucidated. However, the antiglycation effects of other natural compounds are often attributed to their ability to scavenge reactive carbonyl species, chelate metal ions, or exhibit antioxidant properties that prevent the auto-oxidation of sugars.

Future research should focus on delineating the specific molecular targets and signaling pathways modulated by this compound. A potential starting point for investigation could be the exploration of its effects on key inflammatory and oxidative stress pathways.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated, albeit weak, antiglycation activity. This comprehensive technical review has summarized the current knowledge regarding its chemical properties and has provided detailed experimental protocols to facilitate further research. The primary limitation in the current understanding of this compound is the lack of extensive studies on its broader biological activities and its precise mechanism of action.

Future research should focus on:

-

Quantitative evaluation of the antiglycation activity of this compound and comparison with known antiglycation agents.

-

Screening for other biological activities , such as anti-inflammatory, antioxidant, neuroprotective, and anticancer effects, using established in vitro and in vivo models.

-

Elucidation of the mechanism of action , including the identification of molecular targets and the modulation of key signaling pathways.

-

Structure-activity relationship studies to identify key functional groups responsible for its biological activity and to guide the synthesis of more potent analogues.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for its potential development as a novel therapeutic agent.

References

- 1. This compound | C16H24O10 | CID 21633105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antiglycation Activity of Iridoids and Their Food Sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiglycation Activity of Iridoids and Their Food Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Antiglycation Activity of Iridoids and Their Food Sources | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Saponins from Mussaenda pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Isolation and structural elucidation of chemical constituents of Mussaenda hainanensis Merr. | Semantic Scholar [semanticscholar.org]

- 8. Saponins from Mussaenda pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

Mussaenosidic Acid: A Technical Guide to its Biological Sources and Therapeutic Potential in Traditional Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mussaenosidic acid, an iridoid glucoside, has garnered significant interest within the scientific community for its presence in various medicinal plants utilized in traditional healing systems. This technical guide provides an in-depth overview of the primary biological sources of this compound, its quantitative analysis, and detailed experimental protocols for its extraction and isolation. Furthermore, this document explores the potential anti-inflammatory mechanisms of this compound by examining its plausible modulation of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic applications of this promising natural compound.

Biological Sources of this compound in Traditional Medicine

This compound and its derivatives have been identified in several plant species belonging to the Lamiaceae and Rubiaceae families, many of which have a long history of use in traditional medicine.

Primary Biological Sources:

-

Mussaenda species: Various species within the Mussaenda genus are recognized sources of this compound and related iridoid glycosides. These plants are traditionally used in many Asian and African countries for treating a range of ailments, including infections, inflammatory conditions, and skin diseases. Species such as Mussaenda pubescens and Mussaenda pilosissima have been reported to contain these compounds[1][2]. Another related compound, 6-methoxy mussaenoside, has been isolated from the sepals of Mussaenda philipica[3].

-

Vitex negundo L.: Commonly known as the five-leaved chaste tree, Vitex negundo is a well-documented medicinal plant in Ayurvedic and traditional Chinese medicine. Its leaves are used to treat a variety of conditions, including inflammation, pain, and respiratory disorders. Phytochemical investigations have revealed the presence of this compound derivatives, such as 2′-p-hydroxybenzoyl this compound and 6′-p-hydroxybenzoyl this compound, in the leaves of this plant[4][5]. A recent study also isolated 6′-O-E-caffeoylthis compound from its leaves[6].

Quantitative Analysis of this compound and Related Iridoids

While specific quantitative data for this compound is limited in the available literature, studies on related iridoid glycosides in the same plant sources provide valuable insights into potential yields. High-Performance Liquid Chromatography (HPLC) is the most common technique for the quantification of these compounds.

Table 1: Quantitative Data of a this compound Derivative and a Related Iridoid in Vitex negundo Leaves [6]

| Compound | Plant Source | Plant Part | Quantification Method | Content (% w/w of dried leaves) |

| 6′-O-E-caffeoylthis compound | Vitex negundo | Leaves | Isolation | Not Quantified |

| Agnuside | Vitex negundo | Leaves | HPLC-UV | 3.04 ± 0.02 |

Experimental Protocols

Extraction and Isolation of this compound and its Derivatives

The following protocol is a generalized procedure based on methods reported for the isolation of iridoid glycosides from Mussaenda and Vitex species[1][6].

Workflow for Extraction and Isolation:

Caption: General workflow for the extraction and isolation of this compound.

Detailed Methodology:

-

Plant Material Preparation: The plant material (e.g., leaves or stems) is air-dried in the shade and then coarsely powdered using a mechanical grinder.

-

Extraction: The powdered material is macerated with 70% ethanol at room temperature for an extended period (e.g., 5-7 days) with occasional shaking. The process is repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The fractions are collected separately and concentrated. This compound and its derivatives, being polar glycosides, are expected to be enriched in the ethyl acetate and n-butanol fractions.

-

Column Chromatography: The enriched fraction is subjected to column chromatography for separation.

-

Stationary Phase: Silica gel is a common choice for initial separation. Sephadex LH-20 can be used for further purification to separate compounds based on molecular size.

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. For silica gel chromatography, solvent systems like chloroform-methanol or ethyl acetate-methanol-water in various ratios are used.

-

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light or by spraying with a suitable reagent (e.g., vanillin-sulfuric acid). Fractions with similar TLC profiles are pooled.

-

Final Purification: The pooled fractions containing the compound of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure this compound or its derivative.

Quantification of this compound by HPLC

The following is a general HPLC method that can be adapted for the quantification of this compound in plant extracts[6].

Workflow for HPLC Quantification:

Caption: Workflow for the quantification of this compound by HPLC.

Detailed Methodology:

-

Instrumentation: A standard HPLC system equipped with a pump, an autosampler, a column oven, and a UV-Vis detector is required.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.

-

Mobile Phase: A gradient elution using a mixture of two solvents, such as (A) 0.1% formic acid in water and (B) acetonitrile or methanol. The gradient program is optimized to achieve good separation of the target compound from other components in the extract.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 25°C.

-

Detection Wavelength: The UV detector is set at the wavelength of maximum absorbance for this compound (this needs to be determined experimentally, but a starting point could be around 230-240 nm based on the iridoid chromophore).

-

-

Preparation of Standard Solutions: A stock solution of pure this compound of known concentration is prepared in a suitable solvent (e.g., methanol). A series of standard solutions of different concentrations are prepared by diluting the stock solution.

-

Preparation of Sample Solution: A known weight of the dried plant extract is dissolved in a known volume of the solvent to obtain a solution of a specific concentration. The solution is filtered through a 0.45 µm syringe filter before injection into the HPLC system.

-

Calibration Curve: The standard solutions are injected into the HPLC, and the peak areas are plotted against the corresponding concentrations to construct a calibration curve.

-

Quantification: The sample solution is injected into the HPLC, and the peak area of this compound is recorded. The concentration of this compound in the sample is then calculated using the regression equation of the calibration curve. The final content is expressed as a percentage of the dry weight of the plant material.

Potential Anti-inflammatory Signaling Pathways

While direct experimental evidence for the signaling pathways modulated by this compound is not yet available, its structural similarity to other anti-inflammatory iridoid glycosides and phenolic compounds suggests potential mechanisms of action. The anti-inflammatory effects of many natural products are attributed to their ability to modulate the NF-κB and MAPK signaling pathways, which are key regulators of the inflammatory response.

Hypothetical Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of genes involved in inflammation, immunity, and cell survival. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for TNF-α, IL-6, and COX-2. It is hypothesized that this compound may exert its anti-inflammatory effect by inhibiting one or more steps in this pathway.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Hypothetical Modulation of the MAPK Signaling Pathway

The MAPK family of proteins (including ERK, JNK, and p38) are key signaling molecules that regulate a wide range of cellular processes, including inflammation. Inflammatory stimuli can activate the MAPK cascade, leading to the activation of transcription factors such as AP-1, which in turn upregulate the expression of pro-inflammatory mediators. Natural compounds with anti-inflammatory properties have been shown to inhibit the phosphorylation of key MAPK proteins. This compound may similarly interfere with this pathway to reduce the inflammatory response.

Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

This compound represents a promising bioactive compound found in several plants with a rich history in traditional medicine. This guide has outlined its primary biological sources, provided a framework for its extraction, isolation, and quantification, and proposed potential mechanisms for its anti-inflammatory activity. However, significant research gaps remain. Future studies should focus on:

-

Quantitative analysis: Systematically quantifying the content of this compound in various Mussaenda and Vitex species to identify high-yielding sources.

-

Pharmacological studies: Conducting in-depth in vitro and in vivo studies to definitively elucidate the signaling pathways modulated by this compound and to confirm its anti-inflammatory and other therapeutic effects.

-

Structure-activity relationship studies: Investigating how the chemical structure of this compound and its derivatives relates to their biological activity to guide the development of more potent analogues.

Addressing these areas will be crucial for fully realizing the therapeutic potential of this compound and for its potential development into a modern phytopharmaceutical.

References

Mussaenosidic Acid in Vitex negundo: A Technical Guide for Researchers

An In-depth Examination of the Occurrence, Analysis, and Biological Context of a Key Bioactive Iridoid Glycoside

Abstract

Vitex negundo L., a prominent medicinal plant in traditional medicine, is a rich source of various phytochemicals, including iridoid glycosides. Among these, mussaenosidic acid and its derivatives are of significant interest due to their potential contribution to the plant's therapeutic properties. This technical guide provides a comprehensive overview of the occurrence of this compound in Vitex negundo, detailing its presence in various plant parts, methodologies for its extraction and isolation, and a discussion of its potential biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed, actionable information on this compound.

Introduction

Vitex negundo, commonly known as the five-leaved chaste tree, has a long history of use in traditional medicine for treating a wide range of ailments, including inflammation, pain, and respiratory conditions. Its therapeutic effects are attributed to a diverse array of secondary metabolites. Iridoid glycosides, such as this compound and its acylated derivatives, are among the characteristic constituents of the Vitex genus and are believed to play a significant role in the plant's bioactivity. This guide focuses specifically on the occurrence and analysis of this compound and its related compounds within Vitex negundo.

Occurrence of this compound and Its Derivatives in Vitex negundo

This compound and its derivatives have been primarily identified in the leaves of Vitex negundo. While qualitative data confirms their presence, comprehensive quantitative analysis across different plant parts remains an area for further research. The following table summarizes the known occurrence of these compounds in the plant.

| Compound | Plant Part | Method of Identification | Quantitative Data (mg/g dry weight) | Reference(s) |

| 2'-p-hydroxybenzoyl this compound | Leaves | Spectral Analysis (NMR) | Not Reported | [1] |

| 6′-O-E-caffeoylthis compound | Leaves | Spectral Analysis (NMR) | Not Reported | [2] |

| 6'-p-hydroxybenzoyl this compound | Leaves | HPTLC | Not Reported | [3] |

| This compound | Leaves | Inferred from derivatives | Not Reported | [1][2] |

Table 1: Occurrence of this compound and its Derivatives in Vitex negundo

Experimental Protocols

Extraction of Iridoid Glycosides from Vitex negundo Leaves

This protocol outlines a general procedure for the extraction of iridoid glycosides, including this compound derivatives, from the leaves of Vitex negundo.

Materials:

-

Dried and powdered leaves of Vitex negundo

-

Methanol (analytical grade)

-

Ethyl acetate (analytical grade)

-

Distilled water

-

Ultrasonic bath

-

Rotary evaporator

-

Filter paper

Procedure:

-

Macerate 500 g of dried, powdered Vitex negundo leaves in 2 liters of methanol.

-

Perform extraction in an ultrasonic bath for 2 hours. Repeat this step three times.

-

Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Suspend the crude extract in distilled water and partition with ethyl acetate.

-

Separate the ethyl acetate layer and evaporate the solvent to yield the ethyl acetate-soluble fraction, which will be enriched with iridoid glycosides.[2]

Isolation of 2'-p-hydroxybenzoyl this compound

The following protocol is based on the reported isolation of 2'-p-hydroxybenzoyl this compound and can be adapted for the isolation of other related compounds.[1]

Materials:

-

Ethyl acetate fraction from the extraction step

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column for chromatography

-

Solvents for elution (e.g., chloroform, methanol in a gradient)

-

Thin-layer chromatography (TLC) plates (silica gel G)

-

Developing chamber for TLC

-

UV lamp for visualization

Procedure:

-

Prepare a silica gel column (60-120 mesh).

-

Dissolve the ethyl acetate fraction in a minimal amount of the initial mobile phase solvent and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol.

-

Collect fractions of the eluate.

-

Monitor the separation of compounds in the collected fractions using TLC.

-

Pool the fractions containing the compound of interest based on the TLC profile.

-

Further purify the pooled fractions using repeated column chromatography or preparative TLC to obtain the isolated compound.

-

Characterize the structure of the isolated compound using spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry.

Analytical Methodologies for Quantification

While specific quantitative data for this compound in Vitex negundo is not extensively available in the literature, High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are the methods of choice for the quantification of related iridoid glycosides. The following provides a general framework for developing a quantitative method.

HPTLC Method for Iridoid Glycosides

Instrumentation:

-

HPTLC system with a sample applicator, developing chamber, and scanner.

Procedure:

-

Standard Preparation: Prepare a stock solution of a reference standard (if available) in methanol. Create a series of dilutions to establish a calibration curve.

-

Sample Preparation: Use the ethyl acetate fraction obtained from the extraction protocol.

-

Application: Apply known volumes of the standard solutions and the sample solution as bands on the HPTLC plate.

-

Development: Develop the plate in a suitable mobile phase. A common mobile phase for iridoid glycosides is a mixture of chloroform, methanol, and water in appropriate ratios.

-

Densitometric Analysis: After development, dry the plate and scan it with a densitometer at a wavelength where the compound of interest shows maximum absorbance.

-

Quantification: Calculate the concentration of the analyte in the sample by comparing the peak area with the calibration curve generated from the standards.

Biological Significance and Signaling Pathways

The biological activities of purified this compound and its derivatives have not yet been extensively studied. However, the well-documented anti-inflammatory properties of Vitex negundo extracts suggest that these compounds may contribute to this effect. Anti-inflammatory activity is often mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway and the cyclooxygenase (COX) pathway.

Currently, there is no direct scientific evidence linking this compound to a specific signaling pathway. Further research is required to elucidate the precise mechanism of action of this compound and its role in the pharmacological effects of Vitex negundo.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of this compound derivatives from Vitex negundo leaves.

References

An In-depth Technical Guide to the Isolation of Mussaenosidic Acid from Gardenia jasminoides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation of Mussaenosidic acid, an iridoid glycoside found in Gardenia jasminoides. While specific quantitative data for this compound is not extensively documented, this paper synthesizes established protocols for the extraction and purification of similar iridoid glycosides from the same plant species. The presented experimental procedures are based on a compilation of methods from various phytochemical studies.

Overview of Gardenia jasminoides and its Chemical Constituents

Gardenia jasminoides, a plant belonging to the Rubiaceae family, is a rich source of various bioactive compounds.[1] Its chemical constituents include iridoid glycosides, flavonoids, triterpenoids, and organic acids.[1][2] Among the iridoid glycosides, geniposide and gardenoside are the most abundant and well-studied.[1] However, a variety of other iridoid glycosides, including this compound, are also present.[3] These compounds have garnered significant interest for their potential therapeutic applications, including anti-inflammatory and neuroprotective effects.

Experimental Protocols for the Isolation of this compound

The following protocols are a composite of established methods for the isolation of iridoid glycosides from Gardenia jasminoides. Researchers should optimize these protocols based on their specific laboratory conditions and available equipment.

Plant Material and Extraction

A common starting point for the isolation of iridoid glycosides is the dried fruit of Gardenia jasminoides.

Protocol 1: Solvent Extraction

-

Preparation of Plant Material: Grind the dried fruits of Gardenia jasminoides into a coarse powder.

-

Extraction:

-

Macerate the powdered plant material (1 kg) with 80% aqueous methanol (5 L) at room temperature for 24 hours.

-

Filter the extract and repeat the extraction process twice more with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure at a temperature below 50°C to obtain the crude extract.

-

Liquid-Liquid Partitioning

The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

Protocol 2: Fractionation of the Crude Extract

-

Suspend the crude extract (100 g) in distilled water (1 L).

-

Sequentially partition the aqueous suspension with n-hexane (3 x 1 L), chloroform (3 x 1 L), ethyl acetate (3 x 1 L), and n-butanol (3 x 1 L).

-

Concentrate each fraction under reduced pressure. This compound, being a polar glycoside, is expected to be enriched in the n-butanol fraction .

Chromatographic Purification

The n-butanol fraction is further purified using various chromatographic techniques to isolate this compound.

Protocol 3: Macroporous Resin Column Chromatography

-

Column Preparation: Pack a glass column with macroporous adsorbent resin (e.g., Diaion HP-20) and equilibrate with distilled water.

-

Sample Loading: Dissolve the n-butanol fraction (10 g) in a minimal amount of water and load it onto the column.

-

Elution:

-

Wash the column with distilled water to remove sugars and other highly polar impurities.

-

Elute the column with a stepwise gradient of aqueous methanol (e.g., 20%, 40%, 60%, 80%, 100% methanol).

-

-

Fraction Collection and Analysis: Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Fractions containing the target compound are pooled and concentrated.

Protocol 4: Silica Gel Column Chromatography

-

Column Preparation: Pack a glass column with silica gel (200-300 mesh) and equilibrate with the initial mobile phase (e.g., a mixture of chloroform and methanol).

-

Sample Loading: Dissolve the enriched fraction from the previous step in a small volume of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol gradient.

-

Fraction Collection and Analysis: Collect fractions and analyze by TLC or HPLC to identify those containing this compound.

Protocol 5: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification, preparative HPLC is often employed.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid to improve peak shape) is a common mobile phase. An example gradient is a linear gradient from 10% to 50% acetonitrile in water over 40 minutes.

-

Detection: UV detection at a wavelength of approximately 240 nm is suitable for iridoid glycosides.

-

Injection and Fraction Collection: Inject the partially purified sample and collect the peak corresponding to this compound. The retention time will need to be determined using an analytical standard if available, or by analyzing the collected fractions using techniques like LC-MS.

Data Presentation: Quantitative Analysis

While specific quantitative data for the isolation of this compound from Gardenia jasminoides is scarce in the literature, the following tables provide a representative summary of the types of data that should be collected and presented. The values are hypothetical and based on typical yields for similar iridoid glycosides from this plant.

Table 1: Extraction and Partitioning Yields

| Step | Starting Material (g) | Yield (g) | Yield (%) |

| Crude Methanolic Extract | 1000 | 250 | 25.0 |

| n-Hexane Fraction | 250 | 30 | 12.0 |

| Chloroform Fraction | 250 | 25 | 10.0 |

| Ethyl Acetate Fraction | 250 | 40 | 16.0 |

| n-Butanol Fraction | 250 | 80 | 32.0 |

Table 2: Chromatographic Purification of this compound

| Chromatographic Step | Starting Material (g) | Recovered this compound (mg) | Purity (%) |

| Macroporous Resin Chromatography | 80 (n-Butanol fraction) | 500 (in enriched fraction) | ~40 |

| Silica Gel Chromatography | 0.5 (enriched fraction) | 150 | ~85 |

| Preparative HPLC | 0.15 | 120 | >95 |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Gardenia jasminoides.

References

Mussaenosidic Acid Biosynthesis in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mussaenosidic acid, an iridoid glycoside, is a key intermediate in the biosynthesis of various significant medicinal compounds. This technical guide provides an in-depth overview of the this compound biosynthetic pathway in plants. It details the enzymatic steps, precursor molecules, and regulatory mechanisms, with a focus on quantitative data, experimental protocols, and pathway visualizations to support research and development in phytochemistry and drug discovery.

Introduction

Iridoids are a large group of monoterpenoids characterized by a cyclopentane[c]pyran ring system. They exhibit a wide range of biological activities and serve as precursors for even more complex and medicinally important molecules, such as the anticancer agent vinblastine. This compound is a crucial iridoid intermediate, and understanding its biosynthesis is pivotal for the metabolic engineering of high-value plant-derived pharmaceuticals. This guide synthesizes current knowledge on the this compound biosynthetic pathway, offering a technical resource for its study and manipulation.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the universal precursor of terpenoids, geranyl diphosphate (GPP), and proceeds through the core iridoid pathway.

Upstream Reactions: Formation of the Iridoid Skeleton

The initial steps leading to the iridoid backbone are common to the biosynthesis of many iridoid glycosides. The pathway commences with the cyclization of a geraniol-derived intermediate to form the characteristic cyclopentane[c]pyran ring.

Core Biosynthetic Steps

The immediate precursor to this compound is 8-epideoxyloganic acid. The conversion of this precursor is a critical step in the pathway.

-

Precursor: 8-epideoxyloganic acid (or 7-deoxyloganic acid in some species)[1]

-

Product: this compound

-

Enzyme Class: Flavanone 3-dioxygenase (F3D) / Flavanone 3-hydroxylase (F3H) family of 2-oxoglutarate-dependent dioxygenases.[1]

-

Gene Families: F3D/F3H[1]

Following its synthesis, this compound is further metabolized to deoxygeniposidic acid, a reaction catalyzed by a 2-hydroxyisoflavanone dehydratase (2HFD) like enzyme.[1]

Quantitative Data

Quantitative analysis of metabolites and gene expression provides crucial insights into the regulation and efficiency of the biosynthetic pathway. The following tables summarize available quantitative data.

Metabolite Abundance

Metabolite levels can vary significantly between different plant tissues. The following table presents a summary of the relative abundance of this compound and its precursors in different tissues of Neopicrorhiza scrophulariiflora. Data is presented as log2-transformed values from widely targeted metabolomics analysis.[1]

| Metabolite | Root (log2 abundance) | Stem (log2 abundance) | Leaf (log2 abundance) |

| 7-deoxyloganic acid | Significantly lower than leaves and stems[1] | Higher than roots[1] | Higher than roots[1] |

| This compound | Present | Present | Present |

| Deoxygeniposidic acid | Present | Present | Present |

Note: Specific numerical values for this compound were not available in the summarized search results.

Gene Expression Levels

The expression of biosynthetic genes is a key determinant of pathway flux. The table below summarizes the relative expression levels of genes involved in the this compound pathway in different tissues of N. scrophulariiflora, quantified by RNA-seq (FPKM values) and validated by qRT-PCR.[1]

| Gene | Function | Root (Relative Expression) | Stem (Relative Expression) | Leaf (Relative Expression) |

| NsF3H6 | 8-epideoxyloganic acid to this compound | Significantly higher than leaves[1] | Intermediate | Lower than roots[1] |

| Ns2HFD1 | This compound to deoxygeniposidic acid | Lower than stems and leaves | Higher than roots | Higher than roots |

Note: Specific FPKM or fold-change values were not presented in a tabular format in the search results.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Metabolite Analysis by UPLC-MS/MS

This protocol is adapted from a widely targeted metabolomics study of Neopicrorhiza scrophulariiflora.[1]

4.1.1. Sample Preparation

-

Freeze-dry plant tissue samples and grind to a fine powder.

-

Accurately weigh 100 mg of the lyophilized powder.

-

Extract with 1.2 mL of 70% methanol solution.

-

Vortex for 30 seconds and place in a refrigerator at 4°C overnight.

-

Centrifuge the extract at 12,000 rpm for 3 minutes.

-

Filter the supernatant through a 0.22 µm microporous membrane before analysis.

4.1.2. UPLC-MS/MS Conditions

-

UPLC System: Agilent SB-C18 column (1.8 µm, 2.1 mm × 100 mm).

-

Mobile Phase:

-

Solvent A: Pure water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program:

-

Start with 95% A and 5% B.

-

Linear gradient to 5% A and 95% B within 9 minutes.

-

Hold at 5% A and 95% B for 1 minute.

-

Return to 95% A and 5% B within 1.1 minutes and hold for 2.9 minutes.

-

-

Mass Spectrometer: ESI-triple quadrupole linear ion trap (QTRAP)-MS.

Gene Cloning and Functional Characterization

This protocol outlines the general workflow for cloning a candidate F3D/F3H gene and functionally characterizing the encoded enzyme.

4.2.1. Heterologous Expression

-

Clone the full-length coding sequence of the candidate F3D/F3H gene into an appropriate expression vector (e.g., pET-28a(+)).

-

Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

4.2.2. Enzyme Assay

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

-

Prepare a reaction mixture containing the purified enzyme, the substrate (8-epideoxyloganic acid), 2-oxoglutarate, FeSO₄, and ascorbate in a suitable buffer.

-

Incubate the reaction at an optimal temperature.

-

Stop the reaction and extract the products.

-

Analyze the reaction products by LC-MS to confirm the formation of this compound.

Regulatory Signaling Pathways

The biosynthesis of iridoids, including this compound, is regulated by various signaling pathways, with the jasmonate signaling pathway playing a prominent role.

Jasmonate Signaling Pathway

Jasmonates (JAs), including jasmonic acid (JA) and its active form jasmonoyl-isoleucine (JA-Ile), are plant hormones that mediate responses to various stresses and developmental cues. JA signaling is known to induce the expression of genes involved in terpenoid biosynthesis.

The core of the JA signaling pathway involves the F-box protein CORONATINE INSENSITIVE1 (COI1), which acts as a receptor for JA-Ile. In the absence of JA-Ile, JASMONATE ZIM-DOMAIN (JAZ) proteins repress the activity of transcription factors (TFs) such as MYC2. Upon perception of JA-Ile, COI1 targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome. This degradation releases the TFs, allowing them to activate the expression of JA-responsive genes, including those in the iridoid biosynthetic pathway.

Conclusion

This technical guide provides a comprehensive overview of the this compound biosynthetic pathway in plants. By integrating information on the pathway itself, quantitative data, experimental protocols, and regulatory mechanisms, this document serves as a valuable resource for researchers in the fields of plant biochemistry, metabolic engineering, and drug development. Further research is needed to fully elucidate the kinetic properties of all enzymes involved and to unravel the intricate regulatory networks that control the flux through this important pathway. Such knowledge will be instrumental in developing strategies for the enhanced production of this compound and its valuable derivatives.

References

Mussaenosidic Acid: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mussaenosidic acid is an iridoid glucoside, a class of monoterpenoids characterized by a cyclopentan-[C]-pyran skeleton. These natural products are of significant interest to the scientific community due to their wide distribution in the plant kingdom and their diverse biological activities. This compound has been identified in several medicinal plants, including Gardenia jasminoides and Vitex negundo, and has been investigated for its potential therapeutic properties, notably its anti-inflammatory and neuroprotective effects. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biosynthetic pathway, and reported biological activities, along with generalized experimental protocols for its study.

Chemical and Physical Properties

This compound is a glycoside, meaning it consists of a sugar molecule (glucose) attached to a non-sugar moiety (an iridoid aglycone). Its chemical structure and properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | (1S,4aS,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid[1] |

| CAS Number | 82451-22-7[1] |

| Molecular Formula | C₁₆H₂₄O₁₀[1] |

| Molecular Weight | 376.36 g/mol [1] |

Spectroscopic Data

| Spectroscopy Type | Data Summary |

| ¹³C NMR | A ¹³C NMR spectrum for this compound is available in spectral databases, which would reveal the number of unique carbon environments in the molecule.[1] |

| Mass Spectrometry (LC-MS) | Experimental LC-MS data is available, showing a precursor ion [M+H]⁺ at m/z 377.1442.[1] |

| Infrared (IR) Spectroscopy | Specific IR absorption peak data for this compound is not detailed in the available literature. However, a typical IR spectrum would be expected to show characteristic absorption bands for O-H (broad), C-H, C=O (carboxylic acid), and C-O functional groups. |

Biosynthesis of this compound

This compound, as an iridoid glycoside, is synthesized in plants via the terpene biosynthesis pathway. The core iridoid skeleton is derived from geranyl pyrophosphate (GPP), which is formed through the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway. While the complete enzymatic cascade leading specifically to this compound is not fully elucidated, the general pathway for iridoid biosynthesis is understood and is depicted below. This pathway involves a series of oxidation, cyclization, and glycosylation steps catalyzed by specific enzymes.

References

The Origins of Mussaenosidic Acid: A Technical Guide